1-bromo-2-(ethoxymethoxy)Benzene

Vue d'ensemble

Description

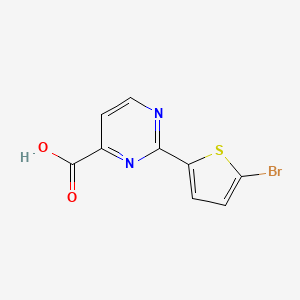

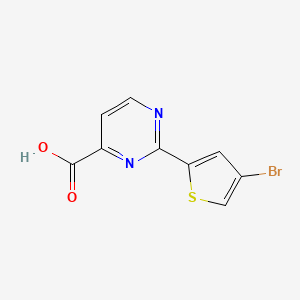

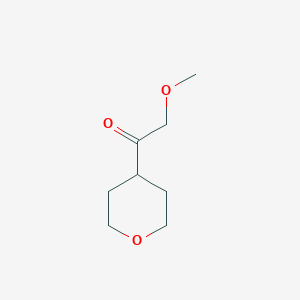

“1-bromo-2-(ethoxymethoxy)Benzene” is a chemical compound with the molecular formula C9H11BrO2 . It is an organobromine compound .

Synthesis Analysis

The synthesis of “1-bromo-2-(ethoxymethoxy)Benzene” could involve electrophilic aromatic substitution reactions, such as bromination . The synthesis of polysubstituted benzenes often requires careful planning due to the directing effects of substituents . The order of reactions can significantly affect the products produced .Molecular Structure Analysis

The molecular structure of “1-bromo-2-(ethoxymethoxy)Benzene” can be analyzed using various methods, including ab initio HF and Density Functional Theory (B3LYP) calculations . These methods can provide detailed information about the molecule’s geometry and vibrational frequencies .Chemical Reactions Analysis

The chemical reactions involving “1-bromo-2-(ethoxymethoxy)Benzene” could include electrophilic aromatic substitution reactions, such as bromination . In these reactions, benzene is attacked by an electrophile, resulting in the substitution of hydrogens .Applications De Recherche Scientifique

Ethoxybromination of Enamides

Research by Nocquet‐Thibault et al. (2013) utilized a compound similar to 1-bromo-2-(ethoxymethoxy)benzene in a process for the ethoxybromination of enamides. They achieved the regioselective creation of α-bromo hemiaminals, which have broad application potential in various chemical transformations (Nocquet‐Thibault, Retailleau, Cariou, & Dodd, 2013).

Synthesis of Isoindoles

Kuroda and Kobayashi (2015) described a synthesis method for 1-substituted 3-alkoxy-1H-isoindoles using 1-bromo-2-(dialkoxymethyl)benzenes, which are structurally related to 1-bromo-2-(ethoxymethoxy)benzene. This synthesis contributes to the production of compounds with potential pharmaceutical applications (Kuroda & Kobayashi, 2015).

Electrosynthesis of Tetrahydrofuran Derivatives

Esteves, Ferreira, and Medeiros (2007) used compounds analogous to 1-bromo-2-(ethoxymethoxy)benzene for the electrosynthesis of tetrahydrofuran derivatives. This process is significant in the field of organic synthesis, particularly in the formation of cyclic organic structures (Esteves, Ferreira, & Medeiros, 2007).

Molecular Electronics

In the field of molecular electronics, Stuhr-Hansen et al. (2005) discussed the use of aryl bromides, closely related to 1-bromo-2-(ethoxymethoxy)benzene, as building blocks for molecular wires. This research is vital for the development of new materials for electronic devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Bromophenols Synthesis from Red Algae

Guo et al. (2011) synthesized bromophenols, which have potential biological activities, starting from compounds structurally similar to 1-bromo-2-(ethoxymethoxy)benzene. Their process highlights the importance of these compounds in medicinal chemistry and drug discovery (Guo, Li, Li, Shi, & Han, 2011).

Safety And Hazards

Safety measures for handling “1-bromo-2-(ethoxymethoxy)Benzene” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

1-bromo-2-(ethoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-11-7-12-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTNYNSUKBKUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-2-(ethoxymethoxy)Benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)

amine](/img/structure/B1374151.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)

![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)

![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)